Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate
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Overview
Description
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrido[4,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the compound to form different derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized heterocyclic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is unique due to its specific structural features and the presence of the ethyl ester group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)pentanoate |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-20-13(19)5-4-10(2)18-7-6-12-11(9-18)8-16-14(15)17-12/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
XPWCVQZEYVSGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)N1CCC2=NC(=NC=C2C1)Cl |
Origin of Product |
United States |
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